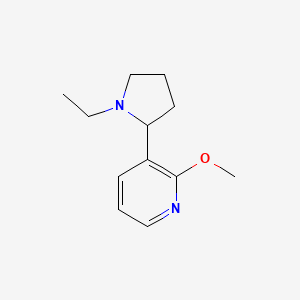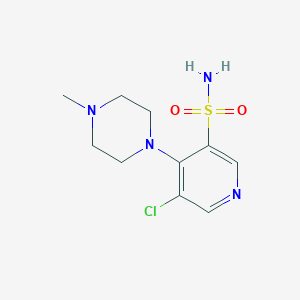
2-(1-Methylcyclohexyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of a 1-methylcyclohexyl group in this compound adds to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclohexyl)-1,3-dioxolane typically involves the reaction of 1-methylcyclohexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(1-Methylcyclohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as ketones and aldehydes.
Reduction: The major products are the original alcohol (1-methylcyclohexanol) and ethylene glycol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
2-(1-Methylcyclohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis, allowing for selective reactions to occur without interference from the carbonyl group.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates, particularly in the design of prodrugs that can be activated in vivo.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(1-Methylcyclohexyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation prevents the carbonyl group from participating in unwanted side reactions. The compound can be selectively deprotected under acidic or basic conditions, releasing the original carbonyl compound for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being protected.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the 1-methylcyclohexyl group.
2-(1-Methylcyclohexyl)-1,3-dioxane: A similar compound with a six-membered dioxane ring instead of a five-membered dioxolane ring.
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
Uniqueness
2-(1-Methylcyclohexyl)-1,3-dioxolane is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
2-(1-methylcyclohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-10(5-3-2-4-6-10)9-11-7-8-12-9/h9H,2-8H2,1H3 |
InChIキー |
PYSMHVLEENESRP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)

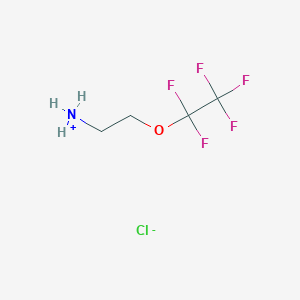
![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
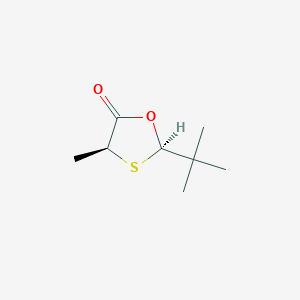
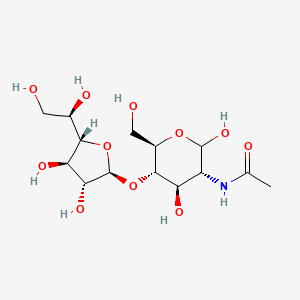

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
